molecular formula C13H22N4O3S B014927 Ranitidine CAS No. 66357-35-5

Ranitidine

Cat. No. B014927
CAS RN: 66357-35-5
M. Wt: 314.41 g/mol
InChI Key: VMXUWOKSQNHOCA-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ranitidine synthesis involves the formation of a bulk drug product impurity through acetyl chloride initiated oxonium ion generation, subsequently trapping to form the corresponding ranitidine dimer. This synthesis has allowed for structure verification of the impurity and provided reference supplies for further analytical and toxicology investigations (Frutos & Roth, 1997).

Molecular Structure Analysis

Ranitidine's molecular structure is characterized by extensive electron delocalization in the N,N'-dimethyl-2-nitro-1, 1-ethenediamine system of the molecule. The ranitidine molecule adopts an eclipsed conformation, and the interatomic distances and angles are in agreement with given atom types and hybridization. The structure also includes a protonation at the dimethylamino N atom, indicating its importance in the drug's activity (Hempel et al., 2000).

Chemical Reactions and Properties

Ranitidine's reactivity, particularly with molecular ozone, has been studied under various conditions. It exhibits high reactivity, with molecular ozone suggesting that specific moieties of ranitidine could be separated from the rest of its structure and further mineralized. Alkaline conditions are capable of enhancing total organic carbon conversion, indicating the importance of pH in its reactivity and degradation processes (Rivas et al., 2009).

Physical Properties Analysis

Ranitidine hydrochloride exists in two polymorphic forms, which significantly influence its physical properties, such as bulk solid density. The crystal structure and the presence of molecular disorder versus order in these forms affect the growth of individual crystals. Solvent polarity and the presence of chloride ions play crucial roles in determining the polymorphic form of ranitidine hydrochloride produced (Mirmehrabi et al., 2004).

Chemical Properties Analysis

The chemical properties of ranitidine, such as its polarographic behavior and determination in pharmaceutical formulations and urine, have been extensively studied. The drug can be determined without prior separation or extraction in pharmaceutical formulations and urine, where the unchanged drug is excreted. The reduction of the nitro group at a dropping-mercury electrode highlights the diffusion-controlled process and proportional current to concentration, indicating its specific chemical behavior and interaction mechanism (Richter et al., 1994).

Scientific Research Applications

  • Anxiety and Neurological Applications : Ranitidine treatment reduces anxiety-like behaviors in experimental animals and enhances pyramidal neuron density in the hippocampal CA-3 region, suggesting a potential neurological application (Selvaraj, Andrews, Anusuyadevi, & Kandasamy, 2023).

  • Oncology Applications : It impacts breast tumor development and outcome, indicating potential as an adjuvant therapy or preventative agent in breast cancer (Vila-Leahey et al., 2016). Additionally, ranitidine treatment inhibits breast tumor growth and enhances antitumor antibody responses, potentially improving anticancer immunity (Rogers et al., 2018).

  • Gastrointestinal Applications : Ranitidine is widely used for treating peptic ulcers, acute stress ulcers, gastroesophageal reflux, and other gastrointestinal disorders associated with gastric acid secretion (Han et al., 2011; Pahwa, Sharma, Kumar, & Kohli, 2016; Peden, Saunders, & Wormsley, 1979; Daly, Humphray, & Stables, 1981; Grant, Langtry, & Brogden, 1989; Gaginella & Bauman, 1983).

  • Toxicology and Pharmacokinetics : Research has shown that ranitidine can undergo degradation to form N-Nitrosodimethylamine (NDMA), a potent carcinogen, posing risks for chronic consumption (Zeng & Mitch, 2016; Aldawsari, Alshehry, & Alghamdi, 2021; Kantor et al., 2020). It has also been found to have anticholinesterase, ganglion blocking, and neuromuscular blocking activities, which are significant in the context of anesthetic procedures (Gwee & Cheah, 1986).

  • Environmental Impact : Ranitidine and its photoderivatives showed no acute toxicity at high concentrations but caused inhibition of growth in aquatic organisms upon chronic exposure (Isidori, Parrella, Pistillo, & Temussi, 2009).

  • Drug Interactions and Metabolism : Genetic polymorphisms can affect ranitidine uptake and modulate its potential for drug-drug interactions. Additionally, colonic bacteria can degrade ranitidine, impacting its bioavailability (Meyer, Seitz, Brockmöller, & Tzvetkov, 2017; Basit & Lacey, 2001).

  • Pharmacodynamics and Pharmacokinetics : Ranitidine's effect on placental permeation of drugs, its formulation for sustained release in floating tablets, and its role in treating conditions like heartburn and reflux esophagitis are notable areas of study (Lalic-Popovic et al., 2016; Hassan, 2007; Frampton & McTavish, 1994).

  • Allergenic Potential : There have been reports of contact allergy to cistoran, an intermediate in ranitidine synthesis, and to ranitidine itself (Valsecchi, Rohrich, & Cainelli, 1989).

Safety And Hazards

Ranitidine was withdrawn from the market in the United States in April 2020 due to the presence of a nitrosamine impurity called N-nitrosodimethylamine (NDMA) at low levels . NDMA is classified as a probable human carcinogen .

properties

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXUWOKSQNHOCA-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112063
Record name (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ranitidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Water soluble
Record name RANITIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

H2 antagonists inhibit gastric acid secretion elicited by histamine and other H2 agonists in a dose dependent, competitive manner; the degree of inhibition parallels the concentration of the drug in plasma over a wide range. The H2 antagonists also inhibit acid secretion elicited by gastrin and, to a lesser extent, by muscarinic agonists. Importantly, these drugs inhibit basal (fasting) and nocturnal acid secretion and that stimulated by food, sham feeding, fundic distention, and various pharmacological agents; this property reflects the vital role of histamine in mediating the effects of diverse stimuli. /H2 Receptor Antagonists/, ... /H2 Antagonists/ measurably inhibit effects on the cardiovascular and other systems that are elicited through H2 receptors by exogenous or endogenous histamine. /H2 Receptor Antagonists/, ...IS A COMPETITIVE ANTAGONIST OF HISTAMINE-INDUCED GASTRIC ACID SECRETION... INHIBITS BOTH THE VOLUME AND CONCENTRATION OF GASTRIC ACID INDUCED NOCTURNALLY AND BY FOOD BUT DOES NOT AFFECT GASTRIC MUCUS OR ITS PRODUCTION. ...DOES NOT AFFECT LOWER ESOPHAGEAL SPHINCTER PRESSURE...
Record name RANITIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ranitidine hydrochloride

Color/Form

SOLID

CAS RN

82530-72-1, 66357-35-5
Record name (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82530-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ranitidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ranitidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RANITIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ranitidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

69-70 °C, MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/
Record name RANITIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranitidine
Reactant of Route 2
Reactant of Route 2
Ranitidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ranitidine
Reactant of Route 4
Reactant of Route 4
Ranitidine
Reactant of Route 5
Reactant of Route 5
Ranitidine
Reactant of Route 6
Reactant of Route 6
Ranitidine

Citations

For This Compound
143,000
Citations
CJC Roberts - Clinical pharmacokinetics, 1984 - Springer
… The methods available for assaying ranitidine in plasma and both the … of ranitidine is approximately 15% and the apparent volume of distribution is greater than body volume. Ranitidine …
Number of citations: 123 0-link-springer-com.brum.beds.ac.uk
M Hohnjec, J Kuftinec, M Malnar, M Škreblin… - Analytical profiles of …, 1986 - Elsevier
Publisher Summary This chapter discusses ranitidine. Ranitidine is a new histamine H-receptor antagonist, which, unlike cimetidine that contains an imidazole ring, has a furane ring …
JG Mills, KM Koch, C Webster, MA Sirgo… - Alimentary …, 1997 - Wiley Online Library
… of ranitidine for 4 weeks or more were reviewed. More than 80% of patients were treated with up to 300 mg ranitidine … by 20% of those receiving ranitidine compared with 27% of those …
RN Brogden, AA Carmine, RC Heel, TM Speight… - Drugs, 1982 - Springer
… Ranitidine is well tolerated. Preliminary reports of … ranitidine, suggest that ranitidine may be of value in patients intolerant of cimetidine. However, wider clinical experience with ranitidine …
Number of citations: 294 0-link-springer-com.brum.beds.ac.uk
J Dawson, DA Richards, R Stables… - Journal of Clinical …, 1983 - Wiley Online Library
… The gastric secretory inhibitory effects of ranitidine are qualitatively similar to those … ranitidine 150mg morning and night, effective inhibition of intragastric acidity is achieved. Ranitidine …
M Isidori, A Parrella, P Pistillo, F Temussi - Environment International, 2009 - Elsevier
This study was designed to assess the overall ecotoxicity of ranitidine, a histamine H 2 -receptor antagonist that inhibits stomach acid production. Hence, in addition to ranitidine, its …
G Terrin, A Passariello, M De Curtis, F Manguso… - …, 2012 - publications.aap.org
… We evaluated 274 VLBW infants: 91 had taken ranitidine and … to ranitidine and 18 (9.8%) of the 183 not exposed to ranitidine … The risk of NEC was 6.6-fold higher in ranitidine-treated …
Number of citations: 272 publications.aap.org
AW Basit, LF Lacey - International journal of pharmaceutics, 2001 - Elsevier
… ranitidine to colonic bacteria by utilising a batch culture fermentation system to simulate the conditions of the colon. Three quantities of ranitidine, … decline in ranitidine concentration was …
W Kirch, H Hoensch, HD Janisch - Clinical Pharmacokinetics, 1984 - Springer
… ranitidine and several other drugs have been established. These interactions may be attributed variously to an effect of ranitidine … ranitidine biotransformation are N-desmethyl ranitidine, …
WB Strum - JAMA, 1983 - jamanetwork.com
Ranitidine is an H 2 -receptor antagonist that was released recently for use in the treatment of acute duodenal ulcer disease, Zollinger-Ellison syndrome, and systemic mastocytosis with …
Number of citations: 44 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.